Galactose grease

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H30O8 |

|---|---|

Molecular Weight |

350.40 g/mol |

IUPAC Name |

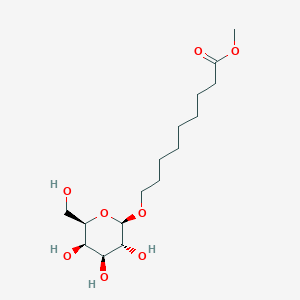

methyl 9-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynonanoate |

InChI |

InChI=1S/C16H30O8/c1-22-12(18)8-6-4-2-3-5-7-9-23-16-15(21)14(20)13(19)11(10-17)24-16/h11,13-17,19-21H,2-10H2,1H3/t11-,13+,14+,15-,16-/m1/s1 |

InChI Key |

ZJZBQHWSENWEMY-DZQJYWQESA-N |

Isomeric SMILES |

COC(=O)CCCCCCCCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

COC(=O)CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |

Origin of Product |

United States |

Definition and Nomenclature of Galactolipids: Galactose Grease As a Synonymous Term

Galactolipids are structurally defined as glycerolipids containing one or more galactose sugar units. wikipedia.orgwiktionary.org The term "Galactose grease" is a less common, informal synonym for this class of compounds, emphasizing their lipid nature. The nomenclature of specific galactolipids is based on the number of galactose units and the composition of the attached fatty acids.

The two most prevalent classes of galactolipids are monogalactosyldiacylglycerol (B12364196) (MGDG) and digalactosyldiacylglycerol (B1163852) (DGDG). wikipedia.orgfrontiersin.org MGDG contains a single galactose molecule, while DGDG has two. wikipedia.orgfrontiersin.org These compounds are the primary building blocks of thylakoid membranes in chloroplasts, where photosynthesis occurs. taylorandfrancis.comresearchgate.net In these membranes, MGDG can constitute about 50% and DGDG around 30% of the total galactolipids. taylorandfrancis.com

Another important, though less abundant, galactolipid is sulfatide, a sulfated galactocerebroside found in high concentrations in the myelin sheath of nerve cells in vertebrates. wikipedia.org

Historical Perspectives on Galactolipid Discovery and Initial Characterization

The discovery and characterization of galactolipids have a rich history intertwined with the advancements in lipid biochemistry. Initial research in the mid-20th century laid the groundwork for our current understanding of these molecules.

The structural identification of MGDG and DGDG was a significant milestone, achieved through the work of Carter and his colleagues in 1956 on wheat flour. aocs.org Their research, conducted without the aid of modern techniques like NMR and mass spectrometry, successfully elucidated the core structure of these compounds. aocs.org By 1961, methylation analysis confirmed that two acyl groups were linked to a glycerol (B35011) moiety, forming a diacylglycerol. aocs.org

Subsequent research focused on the fatty acid composition of galactolipids. In 1960, Weenink's analysis of MGDG from clover leaves revealed a remarkably high concentration (95.8%) of linolenic acid. aocs.org The biosynthetic pathways of galactolipids began to be unraveled in 1964 through in vitro experiments with spinach chloroplasts, which confirmed the sequence of galactosylation reactions. aocs.org

A surprising discovery in 2000 revealed the presence of DGDG in extraplastidial membranes, particularly under conditions of phosphate (B84403) deprivation. aocs.org This finding highlighted the role of galactolipids in substituting phospholipids (B1166683) to conserve phosphate for other essential cellular processes. wikipedia.orgaocs.org

Ubiquitous Presence and Broad Significance of Galactolipids in Biological Systems

Structural Isomerism and Molecular Diversity of Galactolipids

Galactolipids are glycerolipids characterized by a glycerol (B35011) backbone esterified with two fatty acid chains and one or more galactose sugar moieties. Their structural diversity arises from the number of galactose units, the composition and position of their acyl chains, and the stereochemistry of the glycosidic linkages.

Digalactosyldiacylglycerol (DGDG) Structural Attributes

Digalactosyldiacylglycerol (DGDG) is another significant galactolipid, differing from MGDG by possessing a digalactosyl head group, meaning two galactose molecules are attached to the glycerol backbone metabolomicsworkbench.orgbidd.group. The two galactose residues in DGDG are typically linked by an α-1,6-glycosidic bond uni.lu. In contrast to MGDG, DGDG is a bilayer-forming lipid, contributing to the stability and integrity of membranes nih.gov. Together, MGDG and DGDG are the two nonionic lipid constituents of the thylakoid membrane, with MGDG typically comprising about 56% and DGDG about 29% of the total lipid content nih.govidrblab.netnih.gov. The ratio of MGDG to DGDG is critical for the stabilization of the membrane bilayer and is adjusted in response to environmental stresses like freezing and drought.

Acyl Chain Composition and Positional Isomerism in Galactolipids

The two fatty acid chains in both MGDG and DGDG are esterified to the sn-1 and sn-2 positions of the glycerol backbone ymdb.ca. The composition of these acyl chains varies significantly depending on the plant species, organelle, and developmental stage. Common fatty acids found in galactolipids include linoleic and linolenic acid ymdb.ca.

Galactolipids can be classified based on the origin of their diacylglycerol (DAG) backbone:

Prokaryotic pathway : Lipids synthesized within the chloroplast, typically containing sn-2-16C acyl groups.

Eukaryotic pathway : Lipids derived from extra-plastidial phospholipids (e.g., phosphatidylcholine) in the endoplasmic reticulum, characterized by sn-2-18C acyl groups.

In Arabidopsis, MGDG consists of similar proportions of both eukaryotic (e.g., sn1-18:3/sn2-18:3-MGDG) and prokaryotic molecules (e.g., 18:3/16:3-MGDG), whereas DGDG is predominantly eukaryotic (e.g., 18:3/18:3-DGDG). Positional isomerism also exists, where the exact attachment points of different radyl groups on the glycerol backbone can lead to various structural isomers, although it is not always possible to experimentally determine their precise positions.

Table 1: Key Structural Attributes of MGDG and DGDG

| Feature | Monogalactosyldiacylglycerol (MGDG) | Digalactosyldiacylglycerol (DGDG) |

| Galactose Units | One (β-D-galactopyranosyl) ymdb.ca | Two (digalactosyl) metabolomicsworkbench.orgbidd.group |

| Attachment Position | sn-3 position of glycerol ymdb.ca | Attached to MGDG nih.gov |

| Glycosidic Linkage | β-glycosidic bond uni.lu | Typically α-1,6-glycosidic bond between galactose units uni.lu |

| Membrane Behavior | Non-bilayer forming (forms hexagonal-II structures) nih.govuni.lu | Bilayer forming nih.gov |

| Abundance in Thylakoids | ~56% of total lipid content nih.govnih.gov | ~29% of total lipid content nih.govnih.gov |

| Primary Function | Crucial for thylakoid membrane curvature and architecture uni.lunih.gov | Contributes to membrane stability and integrity nih.gov |

Biosynthesis of Galactolipids in Plant Cellular Compartments

The biosynthesis of galactolipids, MGDG and DGDG, primarily occurs within the chloroplast envelope membranes of plant cells. This process involves the sequential addition of galactose moieties to a diacylglycerol (DAG) backbone, catalyzed by specific galactosyltransferases.

Enzymatic Catalysis in MGDG Synthesis

The final step in MGDG biosynthesis is catalyzed by monogalactosyldiacylglycerol synthases (MGDs), also known as UDP-galactose:1,2-diacylglycerol 3-β-D-galactosyltransferases. These enzymes transfer a galactose residue from uridine (B1682114) diphosphate (B83284) (UDP)-galactose to the sn-3 position of diacylglycerol (DAG) to form MGDG uni.lunih.gov.

In Arabidopsis thaliana, three functional MGDG synthases have been identified: MGD1, MGD2, and MGD3 nih.gov. These isoforms exhibit differences in their substrate specificity, subcellular localization, and gene expression profiles. MGD1 is primarily localized in the inner envelope membrane of chloroplasts and is responsible for synthesizing the bulk of MGDG required for chloroplast biogenesis and the massive expansion of thylakoid membranes under normal growth conditions nih.govnih.gov. MGD2 and MGD3 are localized to the outer envelope membrane and play roles, particularly under phosphate-deficient conditions, by providing MGDG as a substrate for DGDG biosynthesis nih.govuni.lu. The activity of MGD1 requires anionic lipids like phosphatidylglycerol (PG) for optimal function.

Enzymatic Catalysis in DGDG Synthesis

DGDG biosynthesis follows MGDG synthesis, involving the transfer of a second galactose moiety to MGDG. This reaction is primarily catalyzed by digalactosyldiacylglycerol synthases (DGDs), which utilize UDP-galactose as the galactose donor nih.govnih.gov.

In Arabidopsis, two main isoforms of DGDG synthase, DGD1 and DGD2, have been identified nih.gov. Both DGD1 and DGD2 are targeted to the outer envelope of plastids nih.gov. DGD1 is the major enzyme responsible for the bulk of DGDG synthesis, essential for chloroplast membrane development nih.gov. DGD2 primarily contributes to DGDG biosynthesis under specific conditions, such as phosphate deprivation, often in conjunction with MGD2 and MGD3 nih.govuni.lu. The galactose inserted by DGD1 and DGD2 is linked by an α-glycosidic bond, leading to the characteristic α-β DGDG structure uni.lu.

An alternative pathway for DGDG synthesis involves the galactolipid:galactolipid galactosyltransferase (GGGT) enzyme. This enzyme catalyzes the transfer of a galactose from one MGDG molecule to another, yielding DGDG and diacylglycerol uni.lu. However, the DGDG produced via GGGT has a different glycosidic linkage (ββ-DGDG instead of αβ-DGDG) and is not a major contributor to net galactolipid synthesis under normal growth conditions uni.lu.

Table 2: Key Enzymes in Galactolipid Biosynthesis

| Enzyme Class | Specific Enzymes (in Arabidopsis) | Subcellular Localization | Substrate(s) | Product(s) | Galactose Donor | Primary Role |

| MGDG Synthases (MGDs) | MGD1 | Inner Plastid Envelope nih.gov | Diacylglycerol (DAG) | MGDG | UDP-galactose | Bulk MGDG synthesis for thylakoid membrane expansion nih.govnih.gov |

| MGD2, MGD3 | Outer Plastid Envelope nih.gov | Diacylglycerol (DAG) | MGDG | UDP-galactose nih.gov | MGDG supply, especially under phosphate deficiency nih.govuni.lu | |

| DGDG Synthases (DGDs) | DGD1 | Outer Plastid Envelope nih.gov | Monogalactosyldiacylglycerol (MGDG) | DGDG | UDP-galactose nih.gov | Bulk DGDG synthesis for chloroplast membrane development nih.gov |

| DGD2 | Outer Plastid Envelope nih.gov | Monogalactosyldiacylglycerol (MGDG) | DGDG | UDP-galactose nih.gov | DGDG synthesis, particularly under phosphate deficiency nih.govuni.lu | |

| Galactolipid:Galactolipid Galactosyltransferase (GGGT) | Not specified as isoforms | Outer Plastid Envelope | Two MGDG molecules | DGDG, DAG | MGDG | Minor pathway, produces ββ-DGDG; not a major contributor to net synthesis under normal conditions uni.lu |

It appears there might be a misunderstanding in the terminology. "Galactose grease" is not a recognized chemical compound in scientific literature. However, the detailed outline provided for the article, focusing on "Biochemical Architecture and Metabolic Pathways of Galactolipids," "Subcellular Localization of Galactolipid Synthesis Machinery (e.g., Chloroplast Envelopes)," "Inter-membrane Lipid Transfer Mechanisms in Galactolipid Biogenesis," and "Galactolipid Catabolism and Turnover Dynamics," strongly suggests that the intended subject is Galactolipids . Galactolipids are a major class of lipids containing one or two galactose sugar units attached to a diacylglycerol backbone, and they are crucial components of photosynthetic membranes in plants.

Therefore, this article will focus on Galactolipids , interpreting "this compound" as a potential misnomer for this important class of biochemical compounds, in order to address the specific and scientifically accurate outline provided.

Galactolipids: Biochemical Architecture, Metabolic Pathways, and Turnover Dynamics

Galactolipids are a crucial class of lipids predominantly found in the membranes of photosynthetic organisms, such as plants, algae, and cyanobacteria. They are characterized by a glycerol backbone esterified with two fatty acyl chains and one or two galactose sugar moieties. The two most abundant galactolipids are monogalactosyldiacylglycerol (MGDG) and digalactosyldiacylglycerol (DGDG). These lipids constitute a significant portion, up to 80%, of chloroplast lipids, with MGDG and DGDG typically making up approximately 50% and 30% of total thylakoid lipids, respectively. frontiersin.orgpnas.orgmdpi.comfrontiersin.orgnih.gov Their unique structures and relative proportions are vital for the formation and stabilization of the thylakoid membrane, the site of light-dependent reactions in photosynthesis. mdpi.comoup.compnas.org

Biochemical Architecture and Metabolic Pathways of Galactolipids

Galactolipids are essential for the biogenesis and function of chloroplasts, acting as the primary building blocks of thylakoid membranes. pnas.orgmdpi.comnih.gov MGDG, with its single galactose head group and polyunsaturated fatty acid tails, adopts a conical shape and can induce curvature in lamellar membranes, forming non-bilayer hexagonal phases. pnas.orgmdpi.comoup.com In contrast, DGDG, possessing two galactose units, has a more cylindrical shape and forms bilayer membranes. pnas.orgmdpi.comoup.com The precise ratio of these two galactolipids is critical for maintaining the structural integrity of thylakoid membranes and optimizing photosynthetic efficiency. mdpi.comnih.gov

The biosynthesis of galactolipids involves a series of enzymatic reactions, primarily occurring within the chloroplast envelope membranes. frontiersin.orgfrontiersin.orgaocs.orgpnas.org The direct precursor for galactolipid formation is diacylglycerol (DAG). frontiersin.org There are two main metabolic pathways for DAG supply:

Prokaryotic Pathway: In this pathway, fatty acids (FAs) are synthesized de novo within the plastid stroma and directly utilized for galactolipid synthesis within the plastid envelope. nih.govoup.com

Eukaryotic Pathway: FAs synthesized in the chloroplast stroma are exported to the endoplasmic reticulum (ER), where they are incorporated into phospholipids, such as phosphatidylcholine (PC). A portion of these diacylglycerol (DAG) precursors, derived from phospholipids like PC or phosphatidic acid (PA), are then returned to the chloroplast to produce galactolipids. frontiersin.orgnih.govaocs.orgoup.complantae.orgresearchgate.net This pathway is particularly important for the synthesis of eukaryotic MGDG and DGDG, which contain specific fatty acid compositions. nih.govpnas.org

The final steps in galactolipid biosynthesis are catalyzed by galactosyltransferases. MGDG synthase (UDP-galactose:1,2-diacylglycerol 3-β-D-galactosyltransferase) catalyzes the transfer of a galactose residue from UDP-galactose to DAG to form MGDG. pnas.orgfrontiersin.org Subsequently, DGDG is synthesized by the galactosylation of MGDG. pnas.org

Subcellular Localization of Galactolipid Synthesis Machinery (e.g., Chloroplast Envelopes)

Galactolipid synthesis is predominantly localized within the chloroplast envelope membranes. frontiersin.orgpnas.orgfrontiersin.orgaocs.orgpnas.org However, the distribution of the synthesizing enzymes is unequal between the inner and outer envelope membranes. aocs.orgpnas.org

Inner Envelope Membrane (IEM): The type-A MGDG synthase, MGD1, is primarily localized to the inner envelope membrane and is responsible for synthesizing the bulk of MGDG in chloroplasts under normal growth conditions. frontiersin.orgpnas.orgpnas.org This MGD1-mediated pathway is considered predominantly responsible for galactolipid biosynthesis and thylakoid membrane biogenesis. pnas.org

Outer Envelope Membrane (OEM): The outer chloroplast envelope harbors two DGDG synthases, DGD1 and DGD2, as well as MGD2 and MGD3. frontiersin.orgaocs.orgpnas.org DGD1 synthesizes the predominant proportion of DGDG, while DGD2 is particularly active during growth under phosphate limitation, contributing to DGDG accumulation to substitute for phospholipids. frontiersin.orgpnas.org MGD2 and MGD3 are also targeted to the outer envelopes and are considered less important for thylakoid membrane biogenesis under normal conditions, but their activity can be upregulated in response to phosphate deprivation. frontiersin.orgpnas.orgfrontiersin.orgnih.govpnas.org

The following table summarizes the key enzymes and their primary subcellular localization in galactolipid synthesis:

| Enzyme Type | Enzyme Name | Primary Localization | Primary Function |

| MGDG Synthase | MGD1 | Inner Envelope Membrane | Catalyzes the bulk of MGDG synthesis, crucial for thylakoid membrane biogenesis. frontiersin.orgpnas.orgpnas.org |

| MGDG Synthase | MGD2, MGD3 | Outer Envelope Membrane | Contribute to MGDG synthesis, particularly active under phosphate deficiency to support DGDG accumulation. frontiersin.orgpnas.orgfrontiersin.orgnih.govpnas.org |

| DGDG Synthase | DGD1 | Outer Envelope Membrane | Synthesizes the predominant proportion of DGDG. aocs.orgpnas.org |

| DGDG Synthase | DGD2 | Outer Envelope Membrane | Active during phosphate limitation, contributes to increased DGDG levels to substitute for phospholipids. frontiersin.orgpnas.org |

Inter-membrane Lipid Transfer Mechanisms in Galactolipid Biogenesis

The unequal distribution of galactolipid synthesis machinery across the inner and outer chloroplast envelope membranes, and the subsequent need for galactolipids in the thylakoid membranes, necessitates intricate inter-membrane lipid transfer mechanisms. aocs.orgpnas.orgpnas.orgnih.govannualreviews.org

ER-to-Chloroplast Transfer: Fatty acids synthesized in the plastid are exported to the ER, where they are incorporated into membrane lipids like phosphatidylcholine (PC). These ER-derived lipid precursors (e.g., phosphatidic acid, diacylglycerol, PC, or lysophosphatidylcholine) are then imported back into the chloroplast for final conversion to galactolipids. frontiersin.orgaocs.orgplantae.orgresearchgate.netpnas.organnualreviews.org The exact lipid substrates transported between the ER and chloroplast remain a subject of ongoing research. plantae.org

Inter-envelope Transfer: The N-terminal sequence of DGD1 (NDGD1) has been shown to be essential for galactolipid transfer between the inner and outer chloroplast envelopes. pnas.orgpnas.orgnih.gov NDGD1 binds to phosphatidic acid (PA) in membranes and facilitates PA-dependent membrane fusion in vitro, suggesting a mechanism for sorting and channeling lipid precursors between the galactolipid pools of the two envelope membranes. pnas.orgnih.gov This highlights the importance of PA as a central lipid metabolite in mediating lipid transfer and membrane associations. pnas.org

Envelope-to-Thylakoid Transfer: Once synthesized in the chloroplast envelope, galactolipids are transferred to the thylakoid membranes. While the assembly of galactolipids is concentrated in the plastid envelope, the molecular details of this transport to the thylakoids are not yet fully resolved. aocs.org

Galactolipid Catabolism and Turnover Dynamics

Galactolipids are not static components; they undergo dynamic catabolism and turnover, particularly during processes like leaf senescence and in response to environmental stresses such as phosphate starvation. researchgate.netnih.govfrontiersin.orghku.hk This turnover allows for the recycling of fatty acids and the remodeling of membrane composition. researchgate.netfrontiersin.orghku.hk

Enzymatic Hydrolysis of Galactolipids: Galactolipase Activity

The degradation of galactolipids is primarily mediated by enzymes known as galactolipases (galactolipid acyl-hydrolases, EC 3.1.1.26). tandfonline.com These enzymes catalyze the hydrolysis of fatty acid ester bonds in galactolipids, releasing free fatty acids and lysogalactolipids (monoacylglycerols). researchgate.nettandfonline.comnih.govscispace.com

Research findings on galactolipase activity include:

Substrate Specificity: Galactolipases can hydrolyze both galactolipids (MGDG, DGDG) and phospholipids. tandfonline.com For instance, a galactolipase from rice bran showed hydrolytic activity decreasing in the order of DGDG > monogalactosylmonoacylglycerol > MGDG > lysophosphatidylcholine (B164491) > phosphatidylcholine. tandfonline.com Human pancreatic carboxyl ester lipase (B570770) (CEL) can hydrolyze MGDG, DGDG, and sulfoquinovosyldiacylglycerols (SQDG), with hydrolysis rates typically following MGDG > SQDG > DGDG. nih.govresearchgate.net

Regioselectivity: Most characterized galactolipases exhibit sn-1 regioselectivity, preferentially hydrolyzing the ester bond at the sn-1 position of the glycerol backbone. scispace.com However, some can catalyze hydrolysis at both C-1 and C-2 positions. tandfonline.com

Activation and Inhibition: Galactolipase activity can be influenced by various factors. For example, a rice bran galactolipase was markedly activated by sodium deoxycholate and slightly by calcium ions, but inhibited by EDTA, Triton-X-100, sodium dodecylsulfate, NaCl, and organic solvents. tandfonline.com

Physiological Roles: Galactolipases play crucial roles in various biological contexts, including:

Nutrient Acquisition: In herbivores, galactolipids can be a main source of dietary fatty acids, and galactolipases are involved in their digestion in the gastrointestinal tract. scispace.com

Membrane Remodeling: During leaf senescence, galactolipases contribute to the breakdown of membrane lipids, releasing fatty acids that can be further metabolized. researchgate.net

Stress Response: In microalgae, galactolipid turnover by galactosyl hydrolases can provide fatty acids for triacylglycerol (TAG) biosynthesis under nitrogen deprivation. nih.gov

Regulation of Galactolipid Degradation Pathways

The regulation of galactolipid degradation is tightly linked to cellular needs and environmental cues. This dynamic process ensures efficient resource allocation and membrane remodeling.

Phosphate Starvation: During phosphate (Pi) deprivation, plants increase DGDG levels to substitute for phospholipids, which are degraded to supply Pi. frontiersin.orgpnas.orgpnas.organr.fr This involves an upregulation of the galactolipid synthetic pathway and a conversion of phospholipids into galactolipids. pnas.organr.fr

Leaf Senescence: During leaf senescence, there is a significant decrease in the total fatty acid content of leaves, indicating extensive lipid turnover. researchgate.net Galactolipases and phospholipases release fatty acids from glycerolipids in various membranes, which then enter the β-oxidation pathway in peroxisomes. researchgate.net

Stress Responses: Short-term salt stress can induce dynamic lipid alterations, leading to the recycling of both galactolipids and phospholipids. frontiersin.orghku.hk This lipid recycling can enhance the biosynthesis of signaling molecules like jasmonic acid. frontiersin.orghku.hk

Gene Expression and Signaling: The expression of genes involved in galactolipid biosynthesis is regulated by factors such as light, plant hormones, redox state, and phosphatidic acid levels. nih.gov Furthermore, galactolipids themselves are crucial for inducing the expression of photosynthesis-associated genes, suggesting a feedback mechanism where galactolipid levels influence chloroplast development and protein homeostasis. oup.com

Role in Photosynthetic Processes and Plastid Function

Galactolipids are not merely structural components of the thylakoid membrane; they are active participants in the light-dependent reactions of photosynthesis. rmit.edu.vn Their presence is critical for the biogenesis of thylakoid membranes and the proper functioning of the photosynthetic machinery. rmit.edu.vnpnas.org

Contribution to Photosynthetic Electron Transport Chain Efficiency

The efficient flow of electrons through the photosynthetic electron transport chain is fundamental to the conversion of light energy into chemical energy. X-ray crystallography has revealed that galactolipid molecules are specifically located within photosynthetic complexes, some in close proximity to the electron transfer chain. nih.govpnas.org This intimate association suggests a direct role for galactolipids in facilitating photosynthetic exciton (B1674681) and electron transfer within and between the various protein complexes. nih.govpnas.orgpnas.org Studies on mutants deficient in DGDG have shown that this lipid is crucial for maintaining optimal efficiency of photosynthetic electron flow, with its absence affecting the activities of both Photosystem I (PSI) and Photosystem II (PSII). oup.com

Integration and Stabilization of Photosynthetic Protein Complexes

Galactolipids are integral to the structure and stability of the large protein complexes embedded in the thylakoid membrane. frontiersin.org Both MGDG and DGDG have been identified as structural components of PSII, PSI, the light-harvesting complex II (LHCII), and the cytochrome b6f complex. mdpi.comoup.com DGDG, in particular, plays a significant role in the stabilization of the oxygen-evolving complex of PSII by facilitating the binding of extrinsic proteins. oup.com Research has shown that MGDG can enhance the stability of LHCII against mechanical unfolding. mdpi.comnih.gov This stabilizing function is attributed to the steric compatibility between the conical shape of MGDG and the hourglass shape of the trimeric LHCII. nih.gov The interaction between LHCII and MGDG is also crucial for the organization of lamellar membranes in the MGDG-rich grana regions of the thylakoid. mdpi.com

Biogenesis and Structural Maintenance of Thylakoid Membranes

The formation of the intricate thylakoid membrane network is a process that heavily relies on the synthesis of galactolipids. mdpi.compnas.org These lipids provide the necessary bilayer matrix for the assembly of photosynthetic complexes. mdpi.com The process of chloroplast development from etioplasts upon light exposure, which involves the transformation of prolamellar bodies (PLBs) and prothylakoids (PTs) into thylakoid membranes, is facilitated by galactolipids. mdpi.comnih.gov Mutants with deficiencies in MGDG and DGDG exhibit severe defects in thylakoid biogenesis. pnas.orgnih.gov Specifically, a lack of MGDG impairs the proper alignment and stacking of internal chloroplast membranes. pnas.org The ratio of MGDG to DGDG is a critical factor in the organization of the thylakoid structure. mdpi.comfrontiersin.org

Modulation of Chloroplast Lipid Environment for Photoprotection

Plants have evolved mechanisms to protect the photosynthetic apparatus from damage caused by excess light. The lipid environment of the thylakoid membrane, modulated by galactolipids, plays a role in these photoprotective processes. Under high light stress, changes in the galactolipid composition of the thylakoid membrane have been observed, suggesting a role in acclimation and photoprotection. oup.com The remodeling of the thylakoid membrane with regard to fatty acid saturation in galactolipids is a key response to temperature stress, which can exacerbate photodamage. scienceopen.com

Membrane Organization and Fluidity

The physical properties of galactolipids, particularly their shape and ability to form different phases, are crucial for the dynamic organization and fluidity of the thylakoid membrane.

Influence on Bilayer Stability and Non-Bilayer Phase Formation

MGDG and DGDG exhibit distinct phase behaviors in aqueous environments. nih.gov DGDG, with its larger head group, tends to form stable lamellar bilayers. mdpi.comnih.gov In contrast, MGDG, with its smaller galactose head group and polyunsaturated fatty acid tails, has a cone-like shape and is a non-bilayer-forming lipid, preferentially forming an inverted hexagonal (HII) phase. mdpi.compnas.orgoup.comnih.gov

The ratio of the non-bilayer-forming MGDG to the bilayer-forming DGDG is a key determinant of the phase behavior of the thylakoid membrane and is crucial for its stability and functional integrity. mdpi.comfrontiersin.org This ratio is tightly regulated to maintain the intricate bilayer structure required for the proper insertion, folding, and movement of membrane proteins. nih.govpnas.org The presence of non-bilayer-forming MGDG is thought to be important for the formation of highly curved membrane regions, such as the grana margins. mdpi.com The reversible transition between the hexagonal II and lamellar phases, fine-tuned by the MGDG/DGDG ratio, is considered a key factor in thylakoid biogenesis. frontiersin.org

Table 1: Key Galactolipids and Their Functions

| Compound Name | Abbreviation | Primary Function in Photosynthesis and Membrane Structure |

|---|---|---|

| Monogalactosyldiacylglycerol | MGDG | Forms non-bilayer phases, crucial for membrane curvature, stabilizes photosynthetic protein complexes. mdpi.compnas.orgoup.comnih.govnih.gov |

Table 2: Impact of Galactolipid Deficiency on Photosynthetic Parameters

| Deficient Galactolipid | Observed Phenotype | Impact on Photosynthesis |

|---|---|---|

| MGDG | Impaired thylakoid biogenesis, reduced grana stacking. pnas.org | Reduced photosynthetic efficiency. |

Impact on Membrane Permeability and Transport Processes

The unique physicochemical properties of the two major galactolipids, monogalactosyldiacylglycerol (MGDG) and digalactosyldiacylglycerol (DGDG), are central to their role in regulating membrane characteristics. MGDG, with its single galactose head group, has a conical molecular shape and is classified as a 'non-bilayer forming lipid'. frontiersin.orgnih.gov In aqueous solutions, it naturally forms an inverted hexagonal phase (HII). frontiersin.orgnih.gov In contrast, DGDG possesses a larger head group with two galactose moieties, giving it a more cylindrical shape that allows it to readily form stable lamellar bilayers. nih.govnih.gov

The ratio of non-bilayer MGDG to bilayer-forming DGDG is critical for the integrity, stability, and function of photosynthetic membranes. frontiersin.orgoup.com This ratio fine-tunes the physical phase of the lipid bilayer, permitting dynamic transitions that are essential for processes like thylakoid biogenesis. frontiersin.orgill.eu Galactolipids are vital for establishing the proton- and ion-impermeable lipid matrix required for the efficient functioning of photosynthetic protein complexes embedded within the thylakoid membranes. nih.gov Research on Arabidopsis mutants has shown that a reduction in MGDG content can compromise the stability and permeability of the plasma membrane, highlighting the importance of these lipids beyond the chloroplast. nih.gov The specific balance between these two lipids helps to ease membrane curvature stress in the highly curved grana margins of thylakoids, thereby stabilizing the complex three-dimensional architecture of the photosynthetic apparatus. nih.gov

Role in the Formation and Dynamics of Membrane Microdomains

While the concept of lipid rafts—specialized membrane microdomains enriched in sterols and sphingolipids—is well-established for the plasma membrane, the organizational principles within chloroplasts are distinct and intrinsically tied to galactolipid composition. nih.govwikipedia.org The thylakoid membrane is not a homogenous fluid bilayer but is laterally organized into functionally distinct domains, such as the stacked grana and the unstacked stroma lamellae. The formation of these domains is heavily influenced by the properties of galactolipids.

The propensity of MGDG to form non-bilayer structures is crucial for creating regions of high membrane curvature, which are essential at the edges of the grana stacks. nih.govoup.com The MGDG/DGDG ratio plays a determinant role in stabilizing these lamellar structures and allowing for reversible transitions to non-lamellar phases. ill.eu This dynamic behavior can be considered a form of microdomain formation, where the lipid composition itself dictates the local structure and organization of the membrane. DGDG, in turn, contributes to membrane stacking through hydrogen bonding between the polar heads of adjacent bilayers, providing a cohesive force that helps maintain the grana structure. ill.eu Although galactolipids are typically found in small amounts in plasma membrane lipid rafts, their primary role in creating specialized domains is most evident within the unique, highly organized architecture of the thylakoid membranes. mdpi.com

Contribution to Plant Growth and Development

Galactolipids are indispensable for the photoautotrophic growth of plants. Their role extends from the earliest stages of life, including embryo development and seed viability, to the mature architecture of roots, leaves, and canopies. researchgate.netpnas.org

Essentiality for Seed Germination and Early Seedling Establishment

The synthesis of galactolipids is critically important during embryogenesis and for the successful transition from a seed to a self-sufficient seedling. pnas.org Studies on Arabidopsis mutants with a complete knockout of the primary MGDG synthase enzyme, MGDG synthase 1 (mgd1), reveal the profound importance of these lipids. While mutant seeds can germinate, the resulting seedlings are small albinos that cannot perform photosynthesis and can only survive if supplied with an external source of sucrose. pnas.org

In severe cases, the lack of MGDG synthesis arrests embryo development at the heart stage, leading to the formation of aborted, non-viable seeds. pnas.org This demonstrates that galactolipids are not only required for building the photosynthetic machinery after germination but are also essential for the proper differentiation and maturation of the embryo itself.

Table 1: Phenotypes of Galactolipid Synthesis Mutants in Early Development This table is a representative summary of typical findings and not a direct reproduction from a single source.

| Genotype | Galactolipid Content | Germination | Seedling Phenotype (without sucrose) | Embryo Development |

|---|---|---|---|---|

| Wild-Type | Normal | Normal | Green, photoautotrophic | Normal |

| mgd1 (knockout) | Severely reduced MGDG & DGDG | Normal | Albino, lethal | Arrested at heart stage pnas.org |

| dgd1 (knockout) | Severely reduced DGDG, high MGDG | Normal | Pale green, stunted growth | Completed |

Effects on Root System Architecture and Elongation

Galactolipids also play a significant role in the development and stress response of non-photosynthetic organs like roots. The expression of specific MGDG synthase genes, particularly Type B enzymes, is notable in root tissues. pnas.org This expression is strongly induced under conditions of phosphate starvation. pnas.orgnih.gov

In response to phosphate deficiency, plants undergo extensive membrane lipid remodeling, where phospholipids are broken down and replaced with non-phosphorous galactolipids like DGDG. frontiersin.orgpublish.csiro.au This phosphate-saving mechanism is crucial for sustaining growth and root elongation when phosphorus is limited. nih.gov Furthermore, studies have shown that mgd mutants with reduced MGDG content exhibit significantly more severe inhibition of root growth when exposed to aluminum stress, indicating that proper galactolipid composition is important for maintaining root integrity and function under toxic conditions. nih.gov

Involvement in Leaf Expansion and Canopy Development

Mutants lacking MGD1 have improperly developed leaves characterized by fewer mesophyll cells and large, empty intercellular spaces. pnas.org Similarly, mutants deficient in DGDG (dgd1) exhibit a dramatic phenotype of an extremely short inflorescence stem, which severely curtails the development of the plant's canopy. oup.com These findings underscore that the synthesis of galactolipids is a rate-limiting factor for the membrane expansion necessary for cell growth in leaves and stems, ultimately impacting the plant's ability to effectively capture light.

Orchestration of Plastid Differentiation (e.g., Etioplast-to-Chloroplast Transition)

In seedlings germinated in darkness, plastids develop into an intermediate stage known as etioplasts. nih.govsemanticscholar.org These organelles contain a quasi-crystalline internal membrane structure called the prolamellar body (PLB) and associated prothylakoids (PTs). mdpi.com Upon exposure to light, etioplasts undergo a rapid and dramatic transformation into fully functional chloroplasts, a process in which galactolipids are key players. semanticscholar.orgresearchgate.net

Both MGDG and DGDG are the predominant lipids in etioplast membranes, and their correct ratio is essential for PLB and PT architecture. nih.govoup.com

DGDG deficiency in dgd1 mutants leads to a disordered PLB lattice structure. nih.govnih.gov Upon illumination, the disassembly of this faulty PLB is retarded, slowing the entire greening process. This is attributed to the lack of bilayer-forming DGDG, which is needed to form the new lamellar thylakoid membranes. nih.govoup.com

MGDG deficiency impairs the formation of PTs and hinders the biosynthesis of protochlorophyllide, the precursor to chlorophyll (B73375). nih.govnih.gov This deficiency inhibits the rapid accumulation of chlorophyll and light-harvesting proteins required for the swift conversion of the PLB into functional thylakoids. nih.govoup.com

This evidence clearly shows that galactolipids are not merely structural components but are actively involved in orchestrating the membrane reorganization, pigment synthesis, and protein accumulation that define the transition from etioplast to chloroplast. semanticscholar.orgnih.gov

Table 2: Role of Galactolipids in Etioplast-to-Chloroplast Differentiation This table is a representative summary of typical findings and not a direct reproduction from a single source.

| Genotype | Key Lipid Change | Etioplast Structure Defect | Effect on Greening (Post-Illumination) |

|---|---|---|---|

| Wild-Type | Normal MGDG/DGDG ratio | None | Rapid PLB disassembly and thylakoid formation |

| mgd1 (reduced MGDG) | Low MGDG, high DGDG/MGDG ratio | Impaired prothylakoid (PT) formation nih.gov | Impaired chlorophyll and LHC protein accumulation; inhibits rapid thylakoid biogenesis nih.govoup.com |

| dgd1 (reduced DGDG) | Low DGDG, high MGDG/DGDG ratio | Disordered prolamellar body (PLB) lattice nih.govnih.gov | Retarded disassembly of PLB; delayed formation of lamellar membranes nih.govoup.com |

Broader Glycolipid-Mediated Cellular Interactions

Galactolipids, a major class of glycolipids, extend their functional relevance far beyond their structural roles within biological membranes. As components of the glycocalyx, the carbohydrate-rich layer on the cell surface, they are pivotal in mediating the complex dialogue between cells and their external environment. The galactose-containing headgroups of these molecules act as informational cues, facilitating a wide range of interactions that are fundamental to the physiology of multicellular organisms, from simple cell-to-cell adhesion to the intricate modulation of complex signaling networks.

Cell-Cell Recognition and Adhesion Mechanisms

Key examples of glycolipid-mediated recognition and adhesion include:

Immune Response: During inflammation, selectins (a class of lectins) on the surface of endothelial cells recognize and bind to specific glycolipids on circulating leukocytes. This initial, low-affinity binding is a critical first step that slows the leukocytes, allowing them to adhere more firmly and migrate from the bloodstream into the inflamed tissue. wikipedia.orgnih.gov

Blood Group Antigens: The ABO blood group system is a classic example of glycolipid function. The A, B, and H antigens are oligosaccharides attached to lipids (or proteins) on the surface of red blood cells. wikipedia.org The specific sugar composition of these glycolipids determines an individual's blood type and governs transfusion compatibility. wikipedia.org

Nerve Tissue Formation: In the nervous system, glycosphingolipids are crucial for the interactions between axons and myelinating glial cells. For instance, myelin-associated glycoprotein, a lectin, binds to specific gangliosides on the axonal surface, a process essential for maintaining the stability of the myelin sheath. nih.gov

These interactions often occur within specialized regions of the cell membrane known as lipid rafts or "glycosynaptic microdomains." These platforms concentrate specific lipids and proteins, creating an organized environment that enhances the efficiency and specificity of cell adhesion and recognition events. longdom.org

| Glycolipid/Family | Interacting Partner(s) | Biological Context | Functional Outcome |

|---|---|---|---|

| Sialyl-Lewisx (a glycosphingolipid) | E-selectin, P-selectin (Lectins) | Immune System | Mediates the initial tethering and rolling of leukocytes on the vascular endothelium during inflammation. wikipedia.orgnih.gov |

| ABO Blood Group Antigens (Glycosphingolipids) | Antibodies (e.g., anti-A, anti-B) | Hematology | Determine blood type and compatibility for transfusions; recognition by antibodies leads to agglutination. wikipedia.org |

| Gangliosides (e.g., GD1a, GT1b) | Myelin-Associated Glycoprotein (MAG) | Nervous System | Stabilizes the interaction between axons and the myelin sheath, crucial for nerve function. nih.gov |

Modulation of Cellular Signaling Pathways

Beyond their roles in direct cell-cell binding, galactolipids and other glycolipids are critical modulators of transmembrane signaling. They can influence the activity of membrane receptors and associated signaling proteins, thereby controlling cellular responses to external stimuli, such as growth, differentiation, and motility. longdom.org

In animal cells, glycolipids exert their influence primarily by organizing signaling complexes within membrane microdomains. By clustering with specific receptors and effector proteins, they can either enhance or inhibit signaling cascades. A well-documented example involves the interplay between gangliosides, tetraspanins, and integrins. The ganglioside GM3 can promote the interaction between the tetraspanin CD9 and the integrin α3. nih.gov This complex formation restricts the integrin's activity, leading to an inhibition of cell motility on laminin-5 substrates. nih.gov This demonstrates how a glycolipid can fine-tune the cellular response to the extracellular matrix.

In plants, galactolipids play a more direct role as precursors for potent signaling molecules. The plant hormone jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are central to plant defense against herbivores and pathogens, as well as responses to abiotic stresses. nih.govmdpi.com The biosynthesis of JA begins with the release of α-linolenic acid from chloroplast galactolipids, primarily monogalactosyldiacylglycerol (MGDG). nih.govmdpi.com Cellular stress triggers lipases that cleave this fatty acid from the MGDG backbone, initiating a cascade of enzymatic reactions in the chloroplast and peroxisome that produces JA. nih.gov This pathway highlights a direct link between the lipid composition of photosynthetic membranes and the activation of systemic defense signaling throughout the plant. nih.govoup.com

| Galactolipid/Derivative | Associated Pathway/Proteins | Organism/System | Function/Outcome |

|---|---|---|---|

| Ganglioside GM3 | Integrin Signaling (via Tetraspanin CD9 and Integrin α3) | Animal Cells | Promotes the α3/CD9 interaction, which inhibits integrin-dependent cell motility. nih.gov |

| Monogalactosyldiacylglycerol (MGDG) | Jasmonate Biosynthesis | Plants | Serves as the primary source of α-linolenic acid, the precursor for the defense hormone jasmonic acid. nih.govmdpi.com |

| Arabidopsides (OPDA-containing galactolipids) | Jasmonate Signaling | Plants (e.g., Arabidopsis) | Accumulate in response to wounding and pathogens; their formation is dependent on an intact jasmonate signaling pathway. nih.gov |

Regulatory Mechanisms and Environmental Adaptations Involving Galactolipids

Transcriptional and Post-Transcriptional Regulation of Galactolipid Metabolism Genes

The biosynthesis of galactolipids is a tightly regulated process, involving multiple enzyme sets that respond to changing cellular demands and environmental conditions. frontiersin.org Key enzymes in galactolipid synthesis include MGDG synthases (MGDs) and DGDG synthases (DGDs), which utilize uridine (B1682114) diphosphate (B83284) (UDP)-galactose as a donor. frontiersin.org

Transcriptional Regulation: The expression of genes encoding galactolipid synthesis enzymes, particularly MGD1 and DGD1 (the primary enzymes for bulk galactolipid production), is transcriptionally coordinated with chlorophyll (B73375) biosynthesis and the formation of photosynthetic chlorophyll-protein complexes during chloroplast development in leaves. nih.govfrontiersin.orgnih.gov

Light Signaling: MGD1 and DGD1 expression is induced by light, with crucial roles played by cytokinin signaling and LONG HYPOCOTYL5 (HY5)-mediated light signaling. nih.govnih.gov HY5 may directly upregulate these genes. nih.gov

Transcription Factors: GOLDEN2-LIKE (GLK) transcription factors, potent regulators of chlorophyll synthesis and chloroplast biogenesis, strongly affect the expression of galactolipid synthesis genes, especially DGD1 under continuous light. nih.govnih.gov Cytokinin-responsive GATA transcription factors (GNC and CGA1) also indirectly induce these genes. nih.gov

Stress Induction: Genes involved in galactolipid synthesis, such as MGD and DGD, are transcriptionally upregulated in response to various environmental stresses, including cold stress in maize. frontiersin.orgresearchgate.net MGD2, in particular, has shown significant upregulation under cold stress. frontiersin.org

Post-Transcriptional Regulation: While transcriptional regulation is significant, post-transcriptional mechanisms also play a role in fine-tuning galactolipid synthesis, particularly during chloroplast biogenesis in roots where galactolipid synthesis genes are not always upregulated transcriptionally despite accumulation of galactolipids. nih.govfrontiersin.orgnih.gov

Redox Control: The activity of MGD1 has been reported to be post-translationally controlled by redox-dependent oxidation/reduction. nih.govfrontiersin.org

Phosphatidic Acid Interaction: Dissociation/association with phosphatidic acid also influences MGD1 activity. nih.govfrontiersin.org

Protein Stability: Galactolipid deficiency can destabilize photosynthesis-associated proteins, such as the D2 protein in Photosystem II, to which galactolipid molecules are structurally bound. oup.com

Adaptive Responses to Nutrient Scarcity

Plants have evolved sophisticated mechanisms to adapt to nutrient limitations, with galactolipids playing a central role in membrane lipid remodeling, particularly under phosphate (B84403) (Pi) deprivation. mdpi.compnas.org

Phosphate Deprivation-Induced Galactolipid Remodeling

Phosphate (P) is an essential macronutrient, and its limited availability in soils severely restricts plant growth. mdpi.compnas.orgencyclopedia.pub Under Pi-deficient conditions, plants activate a crucial adaptive strategy involving membrane lipid remodeling. mdpi.compnas.orgencyclopedia.pubmdpi.com

Phospholipid Degradation: To conserve phosphorus, plants hydrolyze membrane phospholipids (B1166683), releasing inorganic phosphate for reutilization in other vital metabolic processes. mdpi.compnas.orgencyclopedia.pubnih.govfrontiersin.orgpatrinum.ch

Galactolipid Synthesis Induction: Concurrently, the synthesis of non-phosphorus-containing galactolipids, such as MGDG and DGDG, is significantly induced to compensate for the degraded phospholipids and maintain membrane functionality. mdpi.compnas.orgencyclopedia.pubmdpi.comnih.govfrontiersin.orgpatrinum.ch This involves the activation of specific MGD and DGD isoforms. For instance, in Arabidopsis, MGD2 and MGD3, typically produced in non-photosynthetic tissues, are strongly induced under phosphate shortage, and DGD2 is also activated. frontiersin.orgpublish.csiro.au These enzymes contribute to the production of additional DGDG, which can be exported to extraplastidial membranes. frontiersin.org

Transcriptional Activation: The upregulation of galactolipid synthesis during Pi starvation occurs via the transcriptional activation of genes like monogalactosyldiacylglycerol (B12364196) synthase 3 (MGD3). nih.govfrontiersin.orgpatrinum.ch This allows for the production and transfer of galactolipids to extraplastidial membranes to substitute phospholipids. nih.govfrontiersin.orgpatrinum.ch

Sucrose as a Regulator: Sucrose has been suggested to act as a global regulator of plant responses to Pi starvation, influencing transcriptional regulation of carbohydrate metabolism genes and Pi transporters, which in turn can impact galactolipid synthesis. frontiersin.org

Role in Phospholipid Replacement Strategies

The compensatory synthesis of galactolipids under Pi deprivation is a critical phosphate-saving mechanism. frontiersin.orgmdpi.compnas.orgencyclopedia.pubnih.gov

Membrane Functionality: Galactolipids, being non-phosphorus lipids, are synthesized to replace phospholipids and are incorporated into membranes, ensuring the maintenance of membrane integrity and function despite the reduction in phosphorus-containing lipids. mdpi.compnas.orgencyclopedia.pub

Extraplastidial Membranes: While MGDG is primarily found in plastids, DGDG can also be found in non-plastidial membranes under conditions like Pi deprivation, where it partially replaces phospholipids. frontiersin.org This replacement is particularly observed for phosphatidylcholine (PC) in extraplastidic membranes by DGDG in most seed plants. mdpi.com

Enzyme Involvement: The remodeling process involves the degradation of phospholipids through pathways mediated by phospholipase C (PLC), phospholipase D (PLD), phosphatidic acid phosphatase (PAP), lipid acyl hydrolase (LAH), and glycerophosphodiester phosphodiesterase (GDPD). mdpi.compnas.org Concurrently, galactolipid and sulfolipid biosynthesis pathways are induced, leading to increased levels of MGDG, DGDG, and sulfoquinovosyldiacylglycerol (SQDG). mdpi.com

Galactolipid Involvement in Abiotic Stress Tolerance

Beyond nutrient scarcity, galactolipids play a significant role in plant adaptation to various abiotic stresses, including salinity and temperature extremes, by modulating membrane structure and function. publish.csiro.aumdpi.com

Response to Salinity Stress

Salinity is a major environmental factor that adversely affects plant growth and yield. mdpi.comfrontiersin.org Galactolipids are involved in the plant's response to salt stress, particularly in maintaining the integrity and function of photosynthetic membranes. mdpi.comresearchgate.netresearchgate.net

Membrane Stability: Under salt stress, changes in galactolipid levels and their ratio can help stabilize membranes. An increased DGDG/MGDG ratio, which favors bilayer formation, is associated with tolerance against salt stress. mdpi.comfrontiersin.org Conversely, salinity often reduces the DGDG/MGDG ratio in sensitive plants. mdpi.comfrontiersin.org

Chlorophyll Content and Photosynthesis: Increased levels of galactolipids, such as MGDG and DGDG, can contribute to improved plant salt tolerance by protecting photosynthetic membranes and maintaining higher chlorophyll levels and photosynthetic capability. mdpi.comresearchgate.netresearchgate.net Overexpression of the rice MGDG synthase gene (OsMGD) in tobacco, for example, enhanced salt tolerance. publish.csiro.aumdpi.comresearchgate.net

Lipid Recycling: Short-term salt stress can induce dynamic lipid alterations, leading to recycling of both galactolipids and phospholipids. frontiersin.org This remodeling can enhance the biosynthesis of signaling lipids like jasmonic acid and phosphatidylinositol. frontiersin.org

Decreased Galactolipids: In some cases, salinity stress leads to a general decrease in most galactolipids in plastid membranes, potentially indicating inhibition or degradation of plastid membranes. frontiersin.org This reduction in MGDG is a common response to osmotic stress. mdpi.comfrontiersin.org

Adaptation to Temperature Extremes

Plants adapt to temperature fluctuations by remodeling their membrane lipids to maintain fluidity and permeability. psu.edufrontiersin.orgnih.gov Galactolipids are integral to these adaptive responses.

Cold Stress:

Increased Unsaturation: Under cold stress, plants typically increase the content of unsaturated lipids relative to saturated lipids to enhance membrane fluidity. mdpi.compsu.edu

Galactolipid Accumulation: Genes involved in galactolipid synthesis (MGD, DGD) are transcriptionally upregulated under low temperatures, leading to an enhanced accumulation of DGDG, a major chloroplast bilayer lipid. frontiersin.orgresearchgate.net

Freezing Tolerance: A third enzyme system, involving UDP-Gal-independent GGGT (also known as SENSITIVE TO FREEZING 2, SFR2), is activated in response to freezing stress. frontiersin.org SFR2 is involved in lipid remodeling of chloroplast membranes, changing the ratio of bilayer-forming to non-bilayer-forming lipids to favor lamellar bilayers, thereby stabilizing membranes during freezing. frontiersin.org

Signaling Lipids: Cold stress can induce the accumulation of phosphatidic acid, a signaling lipid, and increased MGDG is implicated in the synthesis of jasmonate, a phytohormone involved in cold tolerance. mdpi.com

Heat Stress:

Increased Saturation: In response to high temperatures, plants may increase the content of saturated and monounsaturated fatty acids (e.g., 16:0, 18:0, and 18:1) in lipids, leading to higher membrane stiffness, which counteracts the effects of heat stress. mdpi.commdpi.com

Galactolipid Remodeling: At high temperatures, significant changes are observed in the degree of saturation of fatty acids within galactolipids. researchgate.net This remodeling of the thylakoid membrane is crucial for maintaining photosynthetic efficiency. frontiersin.orgnih.govresearchgate.net

Lipid Antioxidants: Increased concentrations of lipid antioxidants like α-tocopherol and plastoquinone (B1678516) are important for protection against high temperature stress and proper photosynthetic function. researchgate.net

Mitigation of Oxidative Stress

Plants are continuously exposed to environmental challenges that can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress. Abiotic conditions such as enhanced ultraviolet radiation, drought, and temperature extremes can imbalance ROS levels, leading to interactions with biomacromolecules like proteins, lipids, and DNA. nih.gov The thylakoid membrane of chloroplasts is particularly susceptible to ROS due to the electron transport chain occurring within it. nih.gov

Galactolipids play a crucial role in the plant's defense against oxidative stress through their dynamic remodeling and interactions with other antioxidant compounds. Research findings highlight significant changes in galactolipid composition and fatty acid saturation in response to temperature stress. For instance, studies on tomato plants exposed to high temperatures (38°C) revealed notable alterations in prenylquinones, such as α-tocopherol and plastoquinone, and the degree of saturation of fatty acids in galactolipids and phosphatidyl ethanolamine. uni.luuni.lumetabolomicsworkbench.org

Specifically, under high temperature stress, there was a significant reduction in the abundance of highly unsaturated DGDG-18:3/18:3 and DGDG-18:3/20:3, accompanied by an increase in MGDG-18:2/18:3. Conversely, low-temperature exposure led to a significant decrease in MGDG-18:2/18:3. uni.luuni.lu These changes indicate that the thylakoid membrane actively remodels its galactolipid composition to maintain functionality and mitigate oxidative damage under thermal stress. uni.luuni.lumetabolomicsworkbench.org

The production of tocopherols, known antioxidants, correlates with oxidative stress, such as that induced by high-light conditions. Tocopherols are capable of quenching ROS and protecting Photosystem II. uni.luuni.lu Similarly, plastoquinol, the reduced form of plastoquinone, acts as an antioxidant by reducing reactive oxygen species that could otherwise harm the cell membrane. wikipedia.org The massively increased concentrations of α-tocopherol and plastoquinone under high temperature stress are crucial for protecting the photosynthetic apparatus and ensuring its proper function. metabolomicsworkbench.org

The following table summarizes observed changes in galactolipid species and associated antioxidants under temperature stress in plants:

| Compound Class | Specific Species | Response to High Temperature Stress (e.g., 38°C) | Response to Low Temperature Stress (e.g., 10°C) | Reference |

| Galactolipids | DGDG-18:3/18:3 | Significant reduction in abundance | Not explicitly detailed in provided snippets | uni.luuni.lu |

| Galactolipids | DGDG-18:3/20:3 | Significant reduction in abundance | Not explicitly detailed in provided snippets | uni.luuni.lu |

| Galactolipids | MGDG-18:2/18:3 | Increase in abundance | Significant decrease in abundance | uni.luuni.lu |

| Antioxidants | α-Tocopherol | Massively increased concentrations | Not explicitly detailed in provided snippets | uni.lumetabolomicsworkbench.org |

| Antioxidants | Plastoquinone | Massively increased concentrations | Not explicitly detailed in provided snippets | uni.lumetabolomicsworkbench.org |

These detailed research findings underscore the intricate interplay between galactolipid remodeling and the antioxidant defense system in enabling plants to adapt and survive under challenging environmental conditions.

Interactions with Other Biomolecules and Immunological Contexts of Glycolipids

Protein-Galactolipid Interactions

The specific recognition and binding of galactolipids by proteins are crucial for their function. These interactions are governed by the precise molecular architecture of both the lipid and the protein, facilitating processes from biosynthesis to cell-cell recognition.

The biosynthesis of galactolipids is orchestrated by a class of enzymes known as glycosyltransferases. These enzymes catalyze the transfer of a galactose moiety from an activated sugar donor, typically UDP-galactose, to a lipid acceptor molecule like diacylglycerol (DAG). nih.gov The recognition of the lipid substrate by the glycosyltransferase is a highly specific process, critical for the synthesis of the correct galactolipid structure.

For instance, in plants, Monogalactosyldiacylglycerol (B12364196) (MGDG) synthase 1 (MGD1) is a key enzyme in the synthesis of MGDG, the most abundant lipid in photosynthetic membranes. nih.gov The enzyme is a monotopic protein embedded in the inner envelope membrane of chloroplasts. nih.gov Its substrate recognition involves a deep cleft that binds UDP-galactose and a distinct, flexible region that interacts with the diacylglycerol acceptor embedded in the membrane. nih.govnih.gov The specificity of these enzymes can be remarkable; some bacterial glycosyltransferases from Agrobacterium tumefaciens and Mesorhizobium loti can sequentially add up to three galactose or glucose units to diacylglycerol, demonstrating multiple specificities. oup.com

The interaction is not merely a passive binding event. In many cases, the binding of one substrate can influence the affinity for another. The interaction between glycosyltransferases can also form complexes that enhance catalytic efficiency, suggesting that the cellular environment and protein-protein interactions play a significant role in substrate recognition and processing. nih.gov

Understanding the precise nature of galactolipid-protein interactions requires high-resolution structural information. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in revealing the atomic details of these complexes.

Crystal structures of enzymes like MGD1 reveal critical features of their catalytic mechanism and membrane binding modes. nih.gov These structures show that MGD1 possesses a long, flexible region of approximately 50 amino acids that is essential for binding the diacylglycerol substrate. nih.gov The binding of the UDP donor molecule occurs in a distinct, conserved pocket. nih.govnih.gov

Beyond enzymes, other proteins specifically recognize galactolipids to mediate immune functions. The CD1 family of proteins, which are structurally similar to MHC molecules, specialize in presenting lipid and glycolipid antigens to T cells. nih.govnih.gov Structural studies of CD1-glycolipid complexes show that the lipid portion of the antigen is buried within a deep hydrophobic groove of the CD1 protein, while the hydrophilic carbohydrate headgroup is exposed on the surface. nih.govfrontiersin.org This exposed sugar moiety is then available for recognition by the T-cell receptor (TCR), initiating an immune response. nih.gov The precise orientation of the carbohydrate above the binding groove is a key determinant for T-cell activation. nih.gov

Similarly, C-type lectin receptors (CLRs) on innate immune cells recognize the carbohydrate portions of glycolipids. pnas.org Crystal structures of CLRs like Mincle and MCL (Macrophage C-type Lectin) have shown that they possess a shallow hydrophobic region adjacent to their primary sugar-binding site. pnas.orgsemanticscholar.orgnih.gov This dual-recognition capability allows them to bind both the sugar and the lipid moieties of glycolipid ligands, such as the mycobacterial cord factor, Trehalose Dimycolate (TDM). pnas.orgsemanticscholar.org

Table 1: Examples of Protein-Galactolipid/Glycolipid Interactions

| Protein/Receptor | Glycolipid Ligand | Organism/Context | Function/Interaction Detail |

|---|---|---|---|

| MGDG Synthase 1 (MGD1) | Diacylglycerol (DAG) | Plants (Arabidopsis) | Catalyzes the synthesis of Monogalactosyldiacylglycerol (MGDG) in chloroplasts. nih.gov |

| CD1d | α-galactosylceramide (α-GalCer) | Mammals | Presents glycolipid antigens to Natural Killer T (NKT) cells, activating an immune response. nih.govfrontiersin.org |

| Mincle (CLEC4E) | Trehalose Dimycolate (TDM) | Mammals / M. tuberculosis | Recognizes the mycobacterial glycolipid, triggering an innate immune response and acting as an adjuvant. pnas.orgfrontiersin.org |

| Dectin-2 (CLEC6A) | Mannose-capped Lipoarabinomannan (Man-LAM) | Mammals / M. tuberculosis | Recognizes the mannose disaccharide unit of the mycobacterial glycolipid, initiating immune signaling. researchgate.net |

| Toll-like Receptor 2 (TLR2) | Lipophosphoglycan (LPG) | Mammals / Leishmania | Recognizes parasite-derived glycolipid, leading to inflammatory responses. nih.gov |

Glycolipid Roles in Host-Microbe Dynamics

Glycolipids are at the forefront of the interaction between hosts and microbes. They are major components of microbial cell surfaces and act as critical molecular patterns that can be recognized by the host's immune system. Conversely, pathogens have evolved sophisticated strategies to use their glycolipids to evade or manipulate host immunity.

Pathogens utilize their surface glycolipids to survive and thrive within the host. These molecules can act as a shield against immune attack or actively suppress immune responses.

Mycobacterium tuberculosis , the bacterium causing tuberculosis, has a cell wall rich in unique and potent immunomodulatory glycolipids. nih.gov Phenolic glycolipids (PGLs), for example, can down-modulate the host innate immune response. nih.govfrontiersin.org Other molecules, like sulfoglycolipids, act as competitive antagonists of Toll-like receptor 2 (TLR2), preventing the efficient recognition of the bacteria by macrophages and inhibiting the production of pro-inflammatory cytokines. pnas.org Furthermore, the mannose-capped lipoarabinomannan (ManLAM) found in the mycobacterial cell wall can directly inhibit CD4+ T-cell activation by interfering with T-cell receptor signaling. asm.org

Leishmania , a protozoan parasite, is covered in a dense layer of glycoconjugates, with lipophosphoglycan (LPG) being the most abundant. nih.gov LPG is a key virulence factor that helps the parasite evade the host immune system. nih.govnih.gov It can inhibit the activity of protein kinase C (PKC) in macrophages, which in turn suppresses the oxidative burst and nitric oxide production necessary to kill the parasite. nih.gov By mediating a "silent entry" into macrophages via complement receptors, it avoids triggering a strong pro-inflammatory response. nih.govmdpi.com

The host has co-evolved a set of pattern recognition receptors (PRRs) to detect conserved microbial structures, including glycolipids. nih.gov This recognition is a critical first step in initiating an innate immune response to infection.

C-type Lectin Receptors (CLRs) : This large family of receptors binds to carbohydrate structures in a calcium-dependent manner. nih.govnih.gov Mincle is a prominent CLR that recognizes a variety of microbial glycolipids, most notably the mycobacterial cord factor, TDM. pnas.orgfrontiersin.org This recognition triggers signaling pathways that lead to the production of inflammatory cytokines and the activation of an immune response. pnas.org Mincle and other CLRs like MCL can recognize both the sugar and lipid components of glycolipids, providing specificity. pnas.orgsemanticscholar.orgnih.gov

Toll-like Receptors (TLRs) : TLRs are another major class of PRRs that recognize microbial components. TLR2, often in combination with TLR1 or TLR6, is known to recognize various lipoglycans and glycolipids from bacteria and parasites, such as Leishmania's LPG. nih.govipbs.fr This binding initiates a signaling cascade that results in the activation of transcription factors like NF-κB and the subsequent expression of inflammatory genes. pnas.org

CD1 Antigen Presentation : As mentioned previously, the CD1 family of molecules presents glycolipid antigens to specialized T cells, particularly Natural Killer T (NKT) cells. frontiersin.orgroitt.com This pathway provides a bridge between the innate and adaptive immune systems. frontiersin.org Microbial glycolipids from pathogens like S. pneumoniae and B. burgdorferi can be presented by CD1d to activate iNKT cells, which are important for protection against these pathogens. frontiersin.org

The interaction between microbial glycolipids and host immune receptors has profound effects on the differentiation and function of innate immune cells, such as macrophages and dendritic cells (DCs). frontiersin.orgfrontiersin.org

Upon recognizing a glycolipid, these cells undergo significant metabolic and functional reprogramming. nih.gov For example, activation of DCs through TLRs by glycolipids causes a marked increase in glycolysis, which is critical for their activation and ability to stimulate T cells. nih.gov The nature of the glycolipid signal can steer the immune response. Some glycolipids, like TDM, are potent adjuvants that promote a strong pro-inflammatory (Th1/Th17) response. pnas.orgchemrxiv.org

Conversely, pathogens can use their glycolipids to subvert these functions. Leishmania phosphoglycans modulate DC functions to inhibit antigen presentation and promote an early IL-4 response, which favors a non-protective Th2 immune phenotype. asm.org Similarly, self-glycolipids like sulfatide can modulate the differentiation of DCs, leading to lower production of the pro-inflammatory cytokine IL-12 and promoting the production of the anti-inflammatory cytokine IL-10 from T cells, which may help maintain self-tolerance. nih.gov The accumulation of lipids within dendritic cells can also alter their capacity for phagocytosis and cytokine expression. balsinde.org This modulation of innate cell function is a key battleground that often determines the outcome of an infection. frontiersin.org

Table 2: Immunological Roles of Microbial Glycolipids

| Microbe | Glycolipid | Host Receptor/Protein | Immunological Effect |

|---|---|---|---|

| Mycobacterium tuberculosis | Trehalose Dimycolate (TDM) | Mincle (CLEC4E) | Potent adjuvant activity; induces pro-inflammatory cytokine production and Th1/Th17 responses. pnas.orgnih.gov |

| Mycobacterium tuberculosis | Sulfoglycolipid | Toll-like Receptor 2 (TLR2) | Acts as a TLR2 antagonist, inhibiting NF-κB activation and dampening pro-inflammatory responses. pnas.org |

| Leishmania major | Lipophosphoglycan (LPG) | TLR2, Complement Receptors | Inhibits macrophage oxidative burst; promotes "silent entry" into macrophages, evading strong immune activation. nih.govnih.gov |

| Leishmania major | Phosphoglycans (PGs) | Unknown/Multiple | Modulates dendritic cell function to inhibit antigen presentation and promote a Th2-polarizing cytokine environment. asm.org |

| Borrelia burgdorferi | BbGL-II | CD1d | Presented to invariant Natural Killer T (iNKT) cells, leading to their activation and contributing to host defense. frontiersin.org |

Antigen Presentation of Glycolipids to Immune Cells (e.g., by CD1 Molecules)

The presentation of glycolipid antigens to T cells is a multi-step process that begins with the uptake of the glycolipid by an antigen-presenting cell (APC), such as a dendritic cell or macrophage. roitt.com The subsequent processing and loading onto CD1 molecules depend on both the nature of the glycolipid and the specific CD1 isoform involved. nih.govnih.gov

CD1 Molecular Structure and Ligand Binding:

Humans express five CD1 isoforms (CD1a, CD1b, CD1c, CD1d, and CD1e), which are classified into group 1 (CD1a, CD1b, CD1c) and group 2 (CD1d). roitt.comnih.gov These molecules possess deep, hydrophobic binding grooves that accommodate the lipid tails of glycolipid antigens. nih.govresearchgate.net The architecture of these grooves varies between isoforms, allowing them to bind and present a diverse repertoire of lipids. roitt.comnih.gov

| CD1 Isoform | Key Structural Features of Binding Groove | Examples of Presented Glycolipid Antigens |

|---|---|---|

| CD1a | F' pocket is almost open to the surface, facilitating ready binding of lipids. roitt.com | Sulfatide, didehydroxymycobactin nih.govnih.gov |

| CD1b | Possesses a complex network of hydrophobic pockets (A', C', F', and T') capable of binding very long alkyl chains. roitt.com | Glucose monomycolate (GMM), mycolic acid, gangliosides (GM1, GD1a) roitt.comnih.gov |

| CD1c | Binds a range of microbial and self-lipids. | Mannosyl-β-1-phosphomycoketide, sulfatide roitt.comnih.gov |

| CD1d | Presents glycolipids to Natural Killer T (NKT) cells. | α-galactosylceramide (α-GalCer), sulfatide, phosphatidylinositol mannoside-4 (PIM-4) nih.govnih.gov |

T-Cell Recognition and Immunological Response:

The glycolipid-CD1 complex is displayed on the surface of the APC, where it can be recognized by the TCR of specific T cells. nih.govnih.gov The hydrophilic headgroup of the glycolipid protrudes from the CD1 binding groove and, along with the surface of the CD1 molecule itself, forms the epitope recognized by the TCR. nih.govnih.govresearchgate.net This trimolecular interaction triggers the activation of the T cell, leading to the secretion of cytokines and the initiation of an immune response. researchgate.net The nature of this response, whether it is pro-inflammatory or regulatory, is influenced by the specific glycolipid antigen, the CD1 isoform, and the type of responding T cell. nih.gov

Research Findings on Glycolipid Presentation:

Detailed research has elucidated many aspects of this pathway. For instance, some glycolipids require processing within endosomal compartments of the APC before they can be loaded onto CD1 molecules, while others can be loaded at the cell surface. ipbs.frnih.gov Lipid transfer proteins, such as saposins, can assist in the loading of glycolipids onto CD1 molecules within lysosomes. nih.gov Structural studies, including X-ray crystallography, have provided detailed snapshots of how different glycolipids are anchored within the CD1 binding groove and how their headgroups are positioned for TCR recognition. nih.govnih.gov

Advanced Methodologies and Future Research Trajectories in Galactolipid Studies

Cutting-Edge Analytical Techniques for Galactolipidomics

Galactolipidomics, the comprehensive study of galactolipids, relies heavily on sophisticated analytical platforms to identify, quantify, and structurally elucidate these diverse molecules.

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the analysis of galactolipids, offering unparalleled sensitivity and specificity for their identification and quantification creative-proteomics.commdpi.com. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) are routinely employed to characterize complex lipid mixtures creative-proteomics.comresearchgate.netoup.commeasurlabs.com. HRMS, particularly when coupled with tandem mass spectrometry (MS/MS), provides accurate mass measurements and characteristic fragmentation patterns that are essential for confirming the molecular formula and elucidating the precise structure of galactolipids like "Galactose grease" creative-proteomics.comresearchgate.netoup.comfrontiersin.org. This capability allows for the differentiation of various galactolipid species and the detection of modifications, such as oxidation, which can be critical for understanding their biological roles oup.comfrontiersin.org. For instance, high-resolution MS/MS spectra are used to validate mass-based annotations and determine acyl compositions, even for oxidized lipids oup.com.

Chromatographic techniques are indispensable for separating complex mixtures of galactolipids and for differentiating between isomers, which often possess identical masses but distinct structures or configurations chromtech.comwaters.comwaters.com. Liquid Chromatography (LC), often coupled with mass spectrometry (LC-MS), is widely used for this purpose creative-proteomics.comresearchgate.netchromtech.comnih.gov. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) offer superior resolving power, separating compounds based on their chemical characteristics like polarity and hydrophobicity chromtech.comnih.gov. Normal-phase HPLC, for example, is particularly effective for the separation of highly hydrophobic or hydrophilic compounds and is ideal for distinguishing isomers measurlabs.com. The combination of LC with MS significantly reduces limitations encountered with direct infusion MS, such as the detection of isobars and isomers, and mitigates ion-suppression effects nih.gov. Advanced techniques like multi-pass cyclic ion mobility mass spectrometry (IMS) further enhance the separation of highly similar lipid isomers, such as galactosylceramide (GalCer) and glucosylceramide (GlcCer), which differ only in the hydroxyl group position on the sugar moiety waters.comwaters.com.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed structural and conformational information about galactolipids creative-proteomics.commdpi.comspringernature.comnih.govacs.orgauremn.org.br. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments (e.g., 1H, 13C, 31P NMR) are employed to determine the nature of bound carbohydrates, their anomeric configurations, and the specific fatty acid compositions and linkage patterns within galactolipids creative-proteomics.commdpi.comspringernature.comnih.gov. For "this compound" (methyl 9-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynonanoate), NMR would be crucial for confirming the precise positions of the methyl ester and the galactopyranosyl group, as well as the stereochemistry of the sugar moiety and the fatty acyl chain nih.govuni.lu. NMR can also provide insights into the conformational dynamics of these molecules in solution and in membrane environments, offering a deeper understanding of their behavior and interactions acs.org.

Biophysical Approaches to Membrane-Associated Galactolipid Research

Galactolipids, including "this compound," are integral components of biological membranes. Biophysical techniques are essential for understanding their organization, interactions, and dynamic roles within these complex lipid bilayers.

X-ray diffraction and Cryo-Electron Microscopy (Cryo-EM) are pivotal techniques for studying the structural organization of galactolipids within biological membranes and their interactions with proteins at high resolution biorxiv.orgnih.govmdpi.comresearchgate.netnih.gov. X-ray diffraction, historically used to reveal the highly ordered arrangement within myelin sheaths, provides information on repetitive structures and membrane stacking nih.gov. Cryo-EM has revolutionized structural biology by enabling the visualization of macromolecules and membrane complexes that are difficult to crystallize researchgate.netnih.gov. For instance, cryo-EM has been used to resolve the individual protein complexes within thylakoid membranes, where galactolipids like monogalactosyldiacylglycerol (B12364196) (MGDG) and digalactosyldiacylglycerol (B1163852) (DGDG) are abundant, providing insights into their lipid nanoenvironments and interactions with photosynthetic machinery biorxiv.orgmdpi.com. These techniques can reveal how galactolipids contribute to membrane architecture, phase states, and the formation of specific lipid domains.